molecular formula C17H19BrN2O B12620854 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine CAS No. 917899-48-0

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Katalognummer: B12620854
CAS-Nummer: 917899-48-0
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: VRACZUSOZUDHNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine (CAS 917899-48-0) is a chemical compound with the molecular formula C17H19BrN2O and a molecular weight of 347.25 g/mol . This piperidine-based small molecule is offered for research purposes and is of significant interest in medicinal chemistry and neuroscience research. Piperidine derivatives are crucial scaffolds in drug discovery, frequently found in pharmaceuticals targeting the central nervous system . The structural motif of a piperidine core substituted with aromatic groups, as seen in this compound, is commonly employed in the development of high-affinity receptor ligands . For instance, structurally similar phenyl-piperidine compounds have been investigated as potent antagonists for various receptors, demonstrating the value of this chemical class in probing biological systems and developing new therapeutic agents . Furthermore, the 4-(4-Bromophenyl)piperidine moiety is a key intermediate in synthetic organic chemistry, enabling the exploration of structure-activity relationships in novel bioactive molecules . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

CAS-Nummer

917899-48-0

Molekularformel

C17H19BrN2O

Molekulargewicht

347.2 g/mol

IUPAC-Name

5-[4-(4-bromophenyl)piperidin-4-yl]-2-methoxypyridine

InChI

InChI=1S/C17H19BrN2O/c1-21-16-7-4-14(12-20-16)17(8-10-19-11-9-17)13-2-5-15(18)6-3-13/h2-7,12,19H,8-11H2,1H3

InChI-Schlüssel

VRACZUSOZUDHNH-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Early Discovery Toxicity Profile of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine: A Comprehensive Preclinical Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

As a Senior Application Scientist overseeing early-stage drug discovery, evaluating the preclinical toxicity profile of a novel pipeline compound requires moving beyond simple box-ticking. We must deconstruct the molecule's structural pharmacophore to predict its liabilities and design a rational, self-validating toxicology cascade.

The compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a 4,4-diarylpiperidine derivative. While this scaffold is highly privileged in neuropharmacology (often targeting monoamine transporters or GPCRs), it presents a classic triad of early discovery toxicity risks:

  • Cationic Amphiphilic Drug (CAD) Properties: The basic piperidine amine (pKa ~9.5) combined with the highly lipophilic diaryl system (logP > 3) creates a molecular topology notorious for inducing Phospholipidosis (PLD) and hERG channel blockade .

  • Aromatic Bioactivation: The 2-methoxypyridine and 4-bromophenyl rings are susceptible to Cytochrome P450 (CYP450) mediated oxidation, potentially yielding reactive electrophilic metabolites (e.g., arene oxides or quinone methides) that cause Drug-Induced Liver Injury (DILI).

To de-risk this compound, we must deploy a triad of high-throughput, mechanistically grounded assays.

G cluster_alerts Structural Alerts Compound 5-[4-(4-Bromophenyl)piperidin-4-yl] -2-methoxypyridine Amine Basic Piperidine Amine (Cationic Center) Compound->Amine Aryl Diaryl System (Lipophilic Core) Compound->Aryl hERG hERG Channel Blockade (Cardiotoxicity) Amine->hERG Binds Tyr652/Phe656 PLD Lysosomal Trapping (Phospholipidosis) Amine->PLD CAD accumulation Aryl->hERG Hydrophobic interactions RM CYP450 Bioactivation (Reactive Metabolites) Aryl->RM Arene oxide formation

Figure 1: Predictive structural liability mapping for the 4,4-diarylpiperidine scaffold.

Cardiovascular Safety: Automated hERG Patch-Clamp Electrophysiology

The Causality: The human ether-à-go-go-related gene (hERG) encodes the IKr​ potassium channel responsible for cardiac repolarization. The basic nitrogen of our piperidine ring protonates at physiological pH, allowing it to enter the channel's inner vestibule and form cation- π interactions with Tyr652 and Phe656. The lipophilic bromophenyl and methoxypyridine groups further anchor the molecule via hydrophobic interactions, leading to channel blockade, QT prolongation, and potentially fatal Torsades de Pointes[1].

To obtain functional electrophysiological data rather than mere binding affinities, we utilize automated planar patch-clamp technology ()[2].

Step-by-Step Methodology: Automated QPatch Assay

Self-Validating System: This protocol includes internal quality control metrics to distinguish true pharmacological blockade from poor membrane seal integrity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest and resuspend in extracellular recording solution.

  • Automated Patching: Dispense cells into a 384-well planar patch-clamp plate. Apply negative pressure to form a gigaseal ( Rseal​>100 MΩ ), followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration[1].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and rapidly inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Perfusion: Perfuse 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine at escalating concentrations (0.1 µM to 30 µM). Allow a 5-minute equilibration period per concentration[3].

  • Data Acquisition & QC: Measure the peak tail current. Validate the assay using 0.1% DMSO (negative control) and 1 µM E-4031 (positive control, requiring >80% inhibition). Calculate the IC 50​ .

hERG_Workflow Step1 Culture CHO cells stably expressing hERG channels Step2 Automated Cell Catching & Gigaseal Formation (>100 MΩ) Step1->Step2 Step3 Whole-Cell Configuration (Intracellular access) Step2->Step3 Step4 Voltage Protocol Application (Depolarization to +20mV) Step3->Step4 Step5 Compound Perfusion (0.1 to 30 µM) Step4->Step5 Step6 Tail Current Measurement (Repolarization to -50mV) Step5->Step6 Step5->Step6 Equilibration (5 min) Step7 IC50 Calculation & QC Validation (E-4031) Step6->Step7

Figure 2: Automated planar patch-clamp workflow for functional hERG liability assessment.

Hepatotoxicity & Reactive Metabolite Trapping

The Causality: The 2-methoxypyridine moiety can undergo CYP450-mediated O-demethylation or N-oxidation. Concurrently, the 4-bromophenyl group can form reactive arene oxides. If these electrophilic intermediates escape local detoxification, they covalently bind to hepatic proteins, triggering immune-mediated DILI.

To detect these transient species, we employ glutathione (GSH) trapping. To eliminate false positives from endogenous matrix components, we utilize a 1:1 mixture of unlabeled GSH and stable-isotope labeled GSH ( 13C2​,15N-GSH ), creating a distinct isotopic signature ()[4][5].

Step-by-Step Methodology: Isotope-Labeled GSH Trapping

Self-Validating System: The 3 Da mass shift acts as an internal validation mechanism, ensuring only true drug-adducts are quantified.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and a 1:1 mixture of unlabeled GSH and 13C2​,15N-GSH (5 mM total) in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 15 minutes to precipitate proteins and collect the supernatant.

  • UHPLC-MS/MS Analysis: Inject the supernatant into a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Data Processing: Perform simultaneous neutral loss (NL) scanning of 129 Da (for positive ions) and precursor ion (PI) scanning of m/z 272/275 (for negative ions). Identify reactive adducts by locating the characteristic 3 Da mass difference doublet peaks[6].

RM_Workflow Incubation HLM Incubation + NADPH + Compound Trapping Add 1:1 GSH : 13C2,15N-GSH (Trapping Agent) Incubation->Trapping Reaction Electrophilic Intermediates React with Thiol Trapping->Reaction LCMS UHPLC-MS/MS Neutral Loss Scanning Reaction->LCMS Analysis Identify Doublet Peaks (Δ 3 Da mass shift) LCMS->Analysis

Figure 3: Stable-isotope labeled GSH trapping workflow for reactive metabolite identification.

Lysosomal Storage Disorders: High-Content Screening for Phospholipidosis

The Causality: As a CAD, the unprotonated fraction of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine easily crosses the lysosomal membrane. Inside the acidic lysosome (pH ~4.5), the piperidine nitrogen becomes protonated and permanently trapped. The lipophilic aryl groups then intercalate into intra-lysosomal phospholipids, sterically hindering the catabolic activity of phospholipases and causing massive, toxic lipid accumulation[7].

Traditional electron microscopy is the gold standard but lacks throughput. We deploy a miniaturized High-Content Screening (HCS) assay using fluorescent lipid analogs ()[8].

Step-by-Step Methodology: HCS LipidTOX Assay

Self-Validating System: Simultaneous nuclear staining ensures that reductions in fluorescent lipid accumulation are not falsely attributed to generalized cytotoxicity.

  • Cell Seeding: Seed HepG2 cells into a 1536-well microtiter plate at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO 2​ [7].

  • Compound Treatment: Treat cells with the test compound in a 10-point dose-response format (0.01 µM to 50 µM). Include Amiodarone (10 µM) as a positive control and Acetaminophen (50 µM) as a negative control[7][9].

  • Dye Incubation: Co-incubate the cells with LipidTOX Red (a fluorescent phospholipid analog) for 24 to 48 hours.

  • Fixation & Nuclear Staining: Fix cells with 4% paraformaldehyde. Stain nuclei with Hoechst 33342 (1 µg/mL) to assess cell count and viability.

  • High-Content Imaging: Image the plates using an automated high-content fluorescence microscope. Quantify the "Pit Integrated Intensity per Cell" to measure multi-lamellar body formation. Reject data from wells showing >30% cell loss to rule out non-specific cytotoxicity[7][10].

Data Synthesis & Go/No-Go Criteria

To ensure objective decision-making, quantitative data from the above protocols must be synthesized into a strict Go/No-Go framework. Below is the structured evaluation matrix for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine.

Assay CategoryTarget ParameterHypothetical ResultGo/No-Go ThresholdDecision Status
Cardiovascular (hERG) IC 50​ (Automated Patch Clamp)8.5 µMIC 50​ > 10 µM (Ideal: >30 µM)Caution / Flagged
Hepatotoxicity (RM) GSH Adduct FormationMinor doublet peak detectedNo major adducts >10% of total drugProceed with Monitoring
Phospholipidosis Minimum Effective Concentration (MEC)12.0 µMMEC > 20 µMCaution / Flagged
Cytotoxicity Cell Viability (Hoechst 33342)CC 50​ > 50 µMCC 50​ > 50 µMGo

Conclusion: The compound exhibits borderline liabilities typical of 4,4-diarylpiperidines. The hERG IC 50​ of 8.5 µM and PLD MEC of 12.0 µM suggest that while the compound is not acutely toxic, chronic dosing could lead to cumulative lysosomal storage issues and QT prolongation. Medicinal chemistry efforts should focus on reducing overall lipophilicity (lowering logP) or introducing steric hindrance near the basic amine to reduce CAD properties.

References

  • Danker, T., & Möller, C. (2014). Early Identification of hERG Liability in Drug Discovery Programs by Automated Patch Clamp. Frontiers in Pharmacology, 5, 203.[Link]

  • Wen, B., et al. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 87(7), 3819–3825.[Link]

  • Shahane, S. A., et al. (2014). Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High-Content Format. Journal of Biomolecular Screening, 19(1), 66–76.[Link]

  • Evotec. (n.d.). hERG Safety Protocol & Specifications. Cyprotex ADME-Tox Solutions.[Link]

Sources

Receptor binding affinity of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. Recognizing the prevalence of the piperidine scaffold in ligands targeting sigma receptors, this document outlines the scientific rationale and detailed experimental protocols for investigating the binding of this compound to sigma-1 (σ1) and sigma-2 (σ2) receptors. Furthermore, it delves into the potential downstream signaling pathways associated with these receptors, offering a complete roadmap for researchers and drug development professionals to elucidate the pharmacological profile of this and structurally related molecules. This guide emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure the generation of robust and reliable data.

Introduction and Structural Rationale

The compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a novel chemical entity featuring a central piperidine ring substituted with a 4-bromophenyl group and a 2-methoxypyridine moiety. The piperidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities.[1] Specifically, substituted piperidines are known to exhibit high affinity for various central nervous system (CNS) receptors, including opioid, serotonin, and notably, sigma receptors.[2][3][4]

The presence of the 4-bromophenyl group can influence ligand-receptor interactions through halogen bonding and hydrophobic interactions, potentially enhancing binding affinity and selectivity. The 2-methoxypyridine component can modulate the electronic properties and metabolic stability of the molecule.[5] Given these structural features, it is hypothesized that 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a candidate ligand for sigma receptors. This guide, therefore, focuses on the systematic evaluation of its binding affinity for σ1 and σ2 receptors.

Hypothesized Target Receptors: The Sigma Receptor Family

The primary targets for the initial characterization of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine are the sigma-1 (σ1) and sigma-2 (σ2) receptors. This hypothesis is based on the prevalence of the piperidine core in known sigma receptor ligands.[6]

  • Sigma-1 Receptor (σ1R): The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7] It is involved in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and neuronal plasticity.[8][9] Ligands targeting σ1R have shown therapeutic potential in various neurological and psychiatric disorders.[10][11]

  • Sigma-2 Receptor (σ2R): The σ2R, identified as the transmembrane protein TMEM97, is highly expressed in proliferating cells, including various cancer cell lines.[12] It plays a role in cholesterol homeostasis and cellular signaling pathways related to cell proliferation and death.[12][13] Consequently, σ2R ligands are being investigated as potential anti-cancer agents and as biomarkers for tumors.[14]

While σ1 and σ2 receptors are the primary focus, the piperidine moiety also suggests potential for off-target binding at other receptors, such as opioid receptors.[2][15] Therefore, a comprehensive screening against a panel of CNS receptors would be a logical subsequent step following the initial characterization at sigma receptors.

Determination of Receptor Binding Affinity: A Methodological Deep Dive

The cornerstone of characterizing a novel ligand is the radioligand binding assay. This section provides detailed, step-by-step protocols for determining the binding affinity of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine for σ1 and σ2 receptors.

General Materials and Reagents
  • Test Compound: 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

  • Radioligands:

    • For σ1R: [³H]-(+)-pentazocine[16][17]

    • For σ2R: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG)[17][18]

  • Non-specific Binding Ligands:

    • For σ1R: Haloperidol[19]

    • For σ2R: Unlabeled DTG[19]

  • Masking Agent for σ2R Assay: (+)-pentazocine[19]

  • Membrane Preparations:

    • For σ1R: Guinea pig liver or brain membranes are recommended due to high receptor density.[16][19]

    • For σ2R: Rat liver membranes are a suitable source.[19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration System: Brandel or Millipore cell harvester

  • Filters: Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Experimental Workflow for Radioligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Liver for σ1R) Incubation Incubation of Membranes, Radioligand, and Test Compound/Buffer Membrane_Prep->Incubation Ligand_Prep Ligand Preparation (Radioligand, Test Compound, Non-specific) Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Data_Analysis Non-linear Regression Analysis to Determine Kd, Ki, Bmax Counting->Data_Analysis

Caption: General workflow for radioligand binding assays.

Protocol for Sigma-1 Receptor (σ1R) Binding Assay

This protocol is adapted from established methodologies for σ1R binding assays.[16][17]

1. Membrane Preparation (from Guinea Pig Liver): i. Homogenize fresh or frozen guinea pig liver in ice-cold 50 mM Tris-HCl buffer. ii. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. iii. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. iv. Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. v. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). vi. Store membrane aliquots at -80°C until use.

2. Saturation Binding Assay (to determine Kd and Bmax of [³H]-(+)-pentazocine): i. Set up assay tubes containing a range of concentrations of [³H]-(+)-pentazocine (e.g., 0.1-50 nM). ii. For each concentration, prepare parallel tubes for total binding (assay buffer) and non-specific binding (10 µM haloperidol). iii. Add the membrane preparation (e.g., 100 µg protein) to each tube. iv. Incubate at 37°C for 90 minutes.[19] v. Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. vi. Measure the radioactivity on the filters using a liquid scintillation counter. vii. Calculate specific binding by subtracting non-specific binding from total binding. viii. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competition Binding Assay (to determine the Ki of the test compound): i. Set up assay tubes containing a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value). ii. Add a range of concentrations of the test compound, 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine (e.g., 10⁻¹⁰ to 10⁻⁵ M). iii. Include tubes for total binding (no test compound) and non-specific binding (10 µM haloperidol). iv. Add the membrane preparation (e.g., 100 µg protein). v. Follow the incubation, filtration, and counting steps as described for the saturation assay. vi. Analyze the data using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding). vii. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol for Sigma-2 Receptor (σ2R) Binding Assay

This protocol is based on standard methods for σ2R binding, incorporating important considerations for masking the σ1R.[17][18][19]

1. Membrane Preparation (from Rat Liver): i. Follow the same procedure as for the guinea pig liver membrane preparation.

2. Competition Binding Assay (to determine the Ki of the test compound): i. Set up assay tubes containing a fixed concentration of [³H]-DTG (e.g., 5 nM).[19] ii. Crucially, add 100 nM of (+)-pentazocine to all tubes (except for total σ1+σ2 binding controls, if desired) to mask the binding of [³H]-DTG to σ1 receptors. [19] It is important to be aware that this masking procedure has been questioned in some literature, as high concentrations of the masking agent may interfere with the results.[18][19] iii. Add a range of concentrations of the test compound. iv. Include tubes for total binding (no test compound) and non-specific binding (10 µM unlabeled DTG). v. Add the membrane preparation (e.g., 30-60 µg protein).[19] vi. Incubate at room temperature for 120 minutes.[19] vii. Follow the incubation, filtration, and counting steps as described for the σ1R assay. viii. Analyze the data to determine the IC50 and subsequently the Ki of the test compound for the σ2R.

Data Presentation and Interpretation

The binding affinity data should be summarized in a clear and concise table.

Table 1: Illustrative Receptor Binding Affinity Profile of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

ReceptorRadioligandTest Compound Ki (nM)
Sigma-1 (σ1)[³H]-(+)-pentazocineHypothetical Value
Sigma-2 (σ2)[³H]-DTGHypothetical Value

Note: The Ki values are to be determined experimentally. Lower Ki values indicate higher binding affinity.

Elucidation of Downstream Signaling Pathways

Determining the binding affinity is the first step. Understanding the functional consequences of this binding is crucial. The following sections describe the known signaling pathways for σ1 and σ2 receptors.

Sigma-1 Receptor Signaling

The σ1R is a signaling modulator that, upon ligand binding or cellular stress, dissociates from the Binding Immunoglobulin Protein (BiP) and interacts with various client proteins.[9][11] This can lead to the modulation of several downstream pathways:

  • Calcium Homeostasis: σ1R interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) at the mitochondria-associated ER membrane (MAM), regulating Ca²⁺ flux from the ER to the mitochondria.[8][11]

  • Ion Channel Modulation: σ1R can directly interact with and modulate the activity of various voltage-gated ion channels, including Na⁺, K⁺, and Ca²⁺ channels, thereby influencing neuronal excitability.[7][8]

  • Neurotrophic Factor Signaling: Agonists of σ1R can promote neurotrophic signaling through pathways involving Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB.[8] This often involves the activation of downstream kinases such as Akt and ERK.[8]

G cluster_er Endoplasmic Reticulum cluster_plasma_membrane Plasma Membrane S1R_BiP σ1R-BiP Complex S1R_Active Active σ1R S1R_BiP->S1R_Active dissociates IP3R IP3R Ca_Flux Ca2+ Flux to Mitochondria IP3R->Ca_Flux Ion_Channels Ion Channels (Na+, K+, Ca2+) Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability TrkB TrkB Receptor BDNF_Signaling BDNF/Akt/ERK Signaling TrkB->BDNF_Signaling Ligand σ1R Ligand Ligand->S1R_BiP binds S1R_Active->IP3R modulates S1R_Active->Ion_Channels modulates S1R_Active->TrkB potentiates

Caption: Key signaling pathways modulated by the Sigma-1 Receptor.

Sigma-2 Receptor Signaling

The σ2R/TMEM97 is involved in regulating cellular proliferation and survival pathways, making it a target in cancer research.[12] Ligand binding to σ2R can trigger:

  • mTOR Pathway Inhibition: Some σ2R ligands have been shown to inhibit the mTOR pathway, leading to a decrease in the phosphorylation of its downstream effectors like p70S6K and 4EBP1.[14] This can induce autophagy.[14]

  • Induction of Apoptosis: σ2R ligands can induce programmed cell death (apoptosis) through mechanisms such as caspase-3 activation and PARP-1 cleavage.[14]

  • Regulation of Cell Cycle: The σ2R can influence the expression of cell cycle proteins like cyclin B1, potentially linking it to the regulation of mitosis and apoptosis.[14]

  • Cholesterol Homeostasis: σ2R/TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein and the low-density lipoprotein receptor (LDLR) to regulate cholesterol transport.[13]

G cluster_pathways Downstream Effects Ligand σ2R Ligand S2R σ2R (TMEM97) Ligand->S2R binds mTOR mTOR Pathway S2R->mTOR inhibits Apoptosis Apoptosis Induction S2R->Apoptosis induces Cell_Cycle Cell Cycle Regulation S2R->Cell_Cycle regulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol regulates Autophagy Autophagy mTOR->Autophagy Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Major signaling pathways associated with the Sigma-2 Receptor.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial pharmacological characterization of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. By following the detailed protocols for radioligand binding assays, researchers can accurately determine its affinity for the hypothesized target receptors, σ1 and σ2. The elucidation of its binding profile is a critical first step in understanding its potential therapeutic applications or off-target effects.

Future studies should aim to:

  • Determine the functional activity of the compound at σ1 and σ2 receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) using functional assays such as [³⁵S]GTPγS binding or calcium flux assays.

  • Assess the selectivity of the compound by screening it against a broader panel of CNS receptors.

  • Investigate its in vitro and in vivo efficacy in relevant disease models based on its receptor binding and functional profile.

By systematically applying the principles and methodologies outlined herein, the scientific community can effectively unravel the pharmacological identity of this and other novel chemical entities, paving the way for future drug discovery and development efforts.

References

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  • Martin, L. J., & Lewohl, J. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 255. [Link]

  • Izzo, M., et al. (2025). Sigma-2 receptor modulator CT1812 alters key pathways and rescues retinal pigment epithelium (RPE) functional deficits associated with dry age-related macular degeneration (AMD). Scientific Reports, 15(1), 4256. [Link]

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A Methodological Guide to Assessing the Thermodynamic Stability of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, specific, publicly available experimental stability data for the compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is limited. This technical guide, therefore, presents a comprehensive methodological framework for its characterization. The experimental protocols, data, and interpretations contained herein are illustrative and serve as an expert-guided template for the systematic evaluation of this, or structurally similar, active pharmaceutical ingredients (APIs).

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This whitepaper provides a comprehensive technical framework for the systematic evaluation of the thermodynamic stability of the novel compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. We address the critical need for a robust stability profile by detailing the foundational principles, core analytical methodologies, and data interpretation strategies essential for regulatory compliance and successful formulation. This guide outlines detailed protocols for key techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation studies, grounded in the recommendations of the International Council for Harmonisation (ICH). The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical workflows required to de-risk development and ensure product quality.

Introduction: The Imperative for Stability Analysis

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability—the intrinsic tendency of the molecule to exist in its lowest energy state under specified conditions. An unstable compound can undergo physical changes (e.g., polymorphism) or chemical degradation, leading to loss of potency, formation of potentially toxic impurities, and altered bioavailability.[1][2][3]

The subject of this guide, 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine, is a complex heterocyclic molecule. Its structure, featuring a substituted pyridine ring linked to a bromophenyl-piperidine moiety, suggests potential susceptibility to hydrolytic, oxidative, and photolytic degradation. Therefore, a proactive and systematic assessment of its stability is not merely a regulatory formality but a fundamental scientific necessity to ensure the development of a safe, stable, and effective therapeutic agent.

Foundational Concepts in API Stability

A robust stability program is built upon a clear understanding of the principles governing the solid-state and solution-state behavior of the API.

Polymorphism: The Solid-State Challenge

Polymorphism describes the ability of a compound to crystallize into multiple distinct crystalline forms, each with a unique internal lattice structure.[4] These different forms, or polymorphs, can exhibit significant variations in thermodynamic properties such as melting point, solubility, and stability.[1][5][6] The discovery of a more stable, less soluble polymorph late in development can have catastrophic consequences, as famously exemplified by the case of Ritonavir.

Therefore, a primary objective in stability testing is to identify the most thermodynamically stable polymorph and understand the conditions under which interconversion between forms can occur.[2][4][5][6] This knowledge is paramount for designing a reproducible manufacturing process and a stable final formulation.[1]

Degradation Pathways and Kinetics

Forced degradation, or stress testing, is a process designed to intentionally degrade the API under conditions more severe than those used for accelerated stability testing.[7][8] The purpose is to rapidly identify the likely degradation products and elucidate the degradation pathways of the molecule.[7][9][10][11] This understanding is crucial for developing stability-indicating analytical methods, which are required to separate and quantify the API from its impurities and degradants.[12]

Core Methodologies for Thermodynamic Stability Assessment

A multi-faceted analytical approach is required to build a complete stability profile. The combination of thermal analysis techniques and stress testing provides a comprehensive picture of the API's behavior.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13] It is the primary tool for identifying melting points, glass transitions, and solid-state phase transitions, making it indispensable for polymorphism screening and purity assessment.[13][14][15] An endothermic peak on a DSC thermogram typically corresponds to the melting of the crystalline API. The temperature at the peak maximum is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The presence of multiple melting peaks or complex thermal events can indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] This technique is essential for determining the thermal decomposition temperature and for quantifying volatile components like residual solvents or water (hydrates).[17][18][19] A TGA curve plots mass percentage against temperature. A sharp drop in mass indicates a decomposition or desolvation event. When used in conjunction with DSC, TGA helps to distinguish between a phase transition (like melting, which involves no mass loss) and a decomposition event.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement as per ICH guideline Q1A(R2).[9][20][21][22] The goal is to generate a target degradation of 5-20% of the API to ensure that potential degradants are formed at a sufficient concentration to be detected and characterized by analytical methods.[8][10] These studies expose the API to a range of harsh conditions.

Key Stress Conditions:

  • Acid/Base Hydrolysis: Evaluates susceptibility to breakdown in acidic or basic environments (e.g., 0.1 M HCl, 0.1 M NaOH).[9][10]

  • Oxidation: Tests stability in the presence of oxidizing agents (e.g., 3% H₂O₂).[9]

  • Thermal Stress: Exposes the solid API to high temperatures (e.g., in 10°C increments above the accelerated stability condition, such as 60°C or 70°C).[9]

  • Photostability: Assesses degradation upon exposure to light, as detailed in ICH Q1B.[9][21]

  • Humidity: Evaluates the effect of moisture on the solid API (e.g., 75% RH or greater).[9]

Workflow for Stability Assessment

A logical, phased approach ensures a thorough and efficient characterization of the API's stability.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Intrinsic Stability & Degradation Profile cluster_2 Phase 3: Formal Stability & Data Interpretation A API Synthesis & Initial Purity B Polymorph Screen (Crystallization Studies) A->B C Initial DSC/TGA Screen B->C D Forced Degradation (ICH Q1A R2 Conditions) C->D Identify stable form E Degradant Identification (LC-MS/MS, NMR) D->E F Develop Stability- Indicating Method (HPLC) E->F G Formal Stability Studies (Long-Term & Accelerated) F->G Validated method H Data Analysis & Shelf-Life Prediction G->H I Define Storage, Packaging & Retest Period H->I J Final Drug Product Development I->J Input for Formulation & CMC Dossier

Caption: Workflow for Thermodynamic Stability Assessment of an API.

Illustrative Data & Interpretation

The following tables present hypothetical data for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine to illustrate how results from these core methodologies are structured and interpreted.

Table 1: Hypothetical Thermal Analysis Summary
AnalysisParameterResult (Form I - Thermodynamically Stable)Interpretation
DSC Onset of Melting185.2 °CIndicates the beginning of the melting process.
Melting Peak (Tm)188.5 °CA sharp, single endotherm suggests a pure, crystalline solid.
Enthalpy of Fusion (ΔHfus)95.7 J/gQuantifies the energy required to melt the crystal lattice.
TGA Onset of Decomposition265.0 °CThe compound is thermally stable up to this temperature.
Mass Loss (25-250 °C)< 0.1%Negligible mass loss indicates the absence of significant volatiles (water/solvent).

Causality: The high onset of decomposition relative to the melting point, as determined by the combined DSC and TGA data, suggests that the molecule melts without significant degradation.[17] This is a favorable characteristic, allowing for potential formulation strategies that involve thermal processing, such as hot-melt extrusion, if required.

Table 2: Hypothetical Forced Degradation Study Summary
Stress ConditionDurationAPI Assay (%)Total Degradants (%)Major Degradant (m/z)Putative Degradation Pathway
Control 7 days99.8< 0.1N/AN/A
0.1 M HCl 7 days, 60°C88.511.2[M+H]+ at 335.1Hydrolysis of methoxy ether
0.1 M NaOH 7 days, 60°C95.24.6[M+H]+ at 335.1Base-catalyzed hydrolysis
3% H₂O₂ 24 hrs, RT91.38.5[M+H]+ at 429.1 (N-oxide)Oxidation of piperidine nitrogen
Thermal 14 days, 80°C98.90.9-High intrinsic thermal stability
Photolytic ICH Q1B96.13.7[M+H]+ at 413.0Debromination or ring cleavage

Causality: The illustrative data indicates that the molecule's primary liabilities are acid-catalyzed hydrolysis of the methoxy group and oxidation of the piperidine nitrogen. This knowledge is critical. It informs the development team that the API must be protected from acidic excipients and that an antioxidant may be necessary in the final formulation. Furthermore, the identification of major degradants allows for their synthesis, characterization, and toxicological assessment.

Detailed Experimental Protocols

The trustworthiness of stability data hinges on meticulous and well-controlled experimental execution.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

  • Sample Preparation: Accurately weigh 2-4 mg of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine into a Tzero aluminum pan. Hermetically seal the pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and integrated peak area (enthalpy of fusion).

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument using certified weight and temperature standards (e.g., calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of the API onto a platinum or ceramic TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min.[23]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.[23]

  • Data Analysis: Analyze the resulting TGA curve to identify the onset of decomposition and quantify any mass loss events prior to decomposition.

Protocol: Forced Degradation Study (Acid Hydrolysis Example)
  • Sample Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Condition:

    • Transfer 5 mL of the stock solution to a vial.

    • Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and an API concentration of 0.5 mg/mL.

    • Prepare a control sample by adding 5 mL of water instead of HCl.

  • Incubation: Place the stressed and control samples in a calibrated oven at 60 °C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid with an equivalent amount of NaOH to quench the reaction.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC-UV/MS method.

  • Validation: The analytical method must be proven to resolve the API peak from all generated degradation products, ensuring peak purity and accurate quantification.[12]

Conclusion

A comprehensive understanding of the thermodynamic stability of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a non-negotiable prerequisite for its successful development. The methodological framework presented in this guide, which integrates thermal analysis (DSC, TGA) with systematic forced degradation studies, provides the robust data package required to navigate the complexities of formulation development, establish appropriate storage conditions, and satisfy stringent regulatory expectations. By proactively identifying and understanding the compound's intrinsic stability and degradation pathways, development teams can mitigate risks, ensure patient safety, and accelerate the timeline from candidate selection to clinical application.

References

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Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 5-[4-(4-Bromophenyl)piperidin-1-yl]-2-methoxypyridine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 5-[4-(4-Bromophenyl)piperidin-1-yl]-2-methoxypyridine, a molecule of interest in medicinal chemistry and drug discovery. The synthetic strategy hinges on a pivotal Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen (C-N) bonds.[1][2] We present a detailed, three-stage workflow encompassing the synthesis of the requisite precursors—4-(4-bromophenyl)piperidine and 5-bromo-2-methoxypyridine—followed by their efficient coupling. This guide is designed for researchers and scientists in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Synthetic Strategy

The pyridine and piperidine scaffolds are privileged structures in pharmacology, appearing in numerous FDA-approved drugs.[3] The target molecule, 5-[4-(4-Bromophenyl)piperidin-1-yl]-2-methoxypyridine, combines these two key heterocycles, making it a valuable building block for creating libraries of potential therapeutic agents.

Our synthetic approach is centered on a retrosynthetic analysis that disconnects the target molecule at the C-N bond between the pyridine ring and the piperidine nitrogen. This strategy identifies two key intermediates: 5-bromo-2-methoxypyridine (the aryl halide partner) and 4-(4-bromophenyl)piperidine (the amine partner). The final bond is forged using the Buchwald-Hartwig amination, a method renowned for its high efficiency, functional group tolerance, and broad substrate scope.[2][4]

Overall Synthetic Workflow

The synthesis is logically structured in three main parts: preparation of the piperidine precursor, preparation of the pyridine precursor, and the final palladium-catalyzed coupling reaction.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-N Coupling A 4-(4-Bromophenyl)-1,2,3,6- tetrahydropyridine B 4-(4-Bromophenyl)piperidine A->B Hydrogenation E Final Product: 5-[4-(4-Bromophenyl)piperidin-1-yl] -2-methoxypyridine B->E C 2-Methoxypyridine D 5-Bromo-2-methoxypyridine C->D Bromination D->E Buchwald-Hartwig Amination

Figure 1: Overall synthetic workflow for the target molecule.

Experimental Protocols: Precursor Synthesis

High-purity precursors are essential for the success of any cross-coupling reaction. The following sections detail the synthesis of the two key intermediates.

Protocol 1: Synthesis of 4-(4-Bromophenyl)piperidine (Intermediate B)

This protocol describes the catalytic hydrogenation of a tetrahydropyridine precursor to yield the saturated piperidine ring.[5]

Reaction Scheme: (Image of the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine to 4-(4-bromophenyl)piperidine)

Materials and Reagents:

Reagent M.W. Quantity Moles (mmol) Eq.
4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine 238.13 0.90 g 3.78 1.0
Rhodium on Carbon (5% Rh/C) - 0.060 g - -
Anhydrous Methanol (MeOH) 32.04 20 mL - -

| Triethylamine (Et₃N) | 101.19 | 2 mL | - | - |

Step-by-Step Procedure:

  • To a high-pressure reaction vessel, add a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL).

  • Carefully add the 5% Rh/C catalyst (0.060 g) to the solution.

  • Seal the vessel and place it in a hydrogen atmosphere. Pressurize the vessel to 100 psi with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the consumption of hydrogen.

  • Work-up and Purification: Upon reaction completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the Celite™ pad with additional methanol (approx. 10-15 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[5]

  • Expected Yield: ~98% (0.91 g). The product can be used in the next step without further purification if NMR analysis confirms purity.[5]

Protocol 2: Synthesis of 5-Bromo-2-methoxypyridine (Intermediate D)

While 5-bromo-2-methoxypyridine is a commercially available starting material, this protocol provides a method for its synthesis from 2-methoxypyridine for laboratories where it is not readily accessible.[6][7]

Reaction Scheme: (Image of the bromination of 2-methoxypyridine to 5-bromo-2-methoxypyridine)

Materials and Reagents:

Reagent M.W. Quantity Moles (mmol) Eq.
2-Methoxypyridine 109.13 10.0 g 91.6 1.0
N-Bromosuccinimide (NBS) 177.98 16.3 g 91.6 1.0

| Acetonitrile (MeCN) | 41.05 | 200 mL | - | - |

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxypyridine (10.0 g, 91.6 mmol) in acetonitrile (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (16.3 g, 91.6 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-bromo-2-methoxypyridine.

The Buchwald-Hartwig Amination: Mechanism and Protocol

The final step connects the two precursors via a C-N bond. The success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions.

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (5-bromo-2-methoxypyridine), forming a Pd(II) complex.

  • Coordination and Deprotonation: The amine (4-(4-bromophenyl)piperidine) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed, releasing the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

G A [Pd(0)L₂] B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)(Br)L₂] B->C D Amine Coordination & Deprotonation (Base, R₂NH) C->D E [Ar-Pd(II)(NR₂)L₂] D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-NR₂ F->G

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Synthesis of 5-[4-(4-Bromophenyl)piperidin-1-yl]-2-methoxypyridine

This protocol employs a modern, highly active catalyst system for the efficient coupling of a secondary amine with a heteroaryl bromide.

Materials and Reagents:

Reagent M.W. Quantity (for 1 mmol scale) Moles (mmol) Eq.
5-Bromo-2-methoxypyridine 188.02 188 mg 1.0 1.0
4-(4-Bromophenyl)piperidine 240.14 264 mg 1.1 1.1
Pd₂(dba)₃ 915.72 18.3 mg 0.02 (2 mol% Pd) 0.02
XPhos 476.65 21.0 mg 0.044 (4.4 mol%) 0.044
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 1.4

| Anhydrous Toluene | - | 5 mL | - | - |

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): Add 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol), 4-(4-bromophenyl)piperidine (264 mg, 1.1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos (21.0 mg, 0.044 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18.3 mg, 0.02 mmol).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Expert Insight: Maintaining an inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state, halting the catalytic cycle.

  • Add anhydrous, deoxygenated toluene (5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a small plug of silica gel, washing the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (using a gradient eluent system, e.g., 5% to 20% ethyl acetate in hexanes) to isolate the final product, 5-[4-(4-bromophenyl)piperidin-1-yl]-2-methoxypyridine.

Conclusion

This application note provides a robust and reliable pathway for the synthesis of 5-[4-(4-bromophenyl)piperidin-1-yl]-2-methoxypyridine. By breaking the synthesis into manageable steps—precursor preparation and the final C-N coupling—and providing detailed, well-rationalized protocols, we offer a clear guide for researchers. The use of the Buchwald-Hartwig amination as the key transformation ensures high efficiency and aligns with modern synthetic organic chemistry practices. This protocol should serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications.

References

  • ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis. Retrieved from a specific synthesis procedure on ChemicalBook.[5]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Retrieved from BenchChem.[1]

  • Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.[8]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Grokipedia.[4]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.[9]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.[3]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]2]

Sources

Advanced Application Note: 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a highly specialized, gem-disubstituted piperidine scaffold designed for rapid diversification.

The 4,4-diarylpiperidine motif is a privileged pharmacophore that forces a distinct "V-shaped" conformational geometry, allowing simultaneous occupation of adjacent hydrophobic pockets. This topology has been successfully exploited in the development of high-affinity NK1 receptor antagonists[1], CCR5 viral entry inhibitors[2], and potent O-GlcNAcase (OGA) inhibitors for Alzheimer's disease[3].

As a Senior Application Scientist, I approach this building block not just as a chemical entity, but as a programmable vector system:

  • The Piperidine Core: Provides a basic center (pKa ~9.5) capable of forming critical salt bridges with acidic residues (e.g., Asp/Glu) in GPCRs and kinases. It serves as the primary site for ADME tuning via N-alkylation or acylation.

  • The 4-Bromophenyl Handle: An unactivated aryl bromide that serves as an ideal orthogonal vector for palladium-catalyzed sp²-sp² (Suzuki, Buchwald-Hartwig) or sp²-sp (Sonogashira) cross-couplings[4].

  • The 2-Methoxypyridine Motif: Functions initially as a lipophilic hydrogen-bond acceptor. Crucially, it acts as a "masked" 2-pyridone. Upon controlled demethylation, it reveals a 2-pyridone moiety—a premier hydrogen-bond donor/acceptor bioisostere heavily utilized in phosphodiesterase (e.g., PDE10A) and kinase inhibitor design[5].

Synthetic Divergence & Pharmacophore Mapping

To conceptualize the utility of this building block, we must visualize its synthetic trajectory and its ultimate pharmacological interactions.

Workflow 1: Synthetic Divergence

The following diagram illustrates the orthogonal functionalization pathways available to this scaffold.

SyntheticWorkflow BB 5-[4-(4-Bromophenyl)piperidin-4-yl] -2-methoxypyridine Suz Suzuki-Miyaura Coupling (sp2-sp2 Extension) BB->Suz Pd Catalyst Dem O-Demethylation (Masked 2-Pyridone) BB->Dem BBr3 or TMSI NDer N-Functionalization (ADME Tuning) BB->NDer Alkylation/Acylation Prod1 Biphenyl/Heteroaryl Derivatives Suz->Prod1 Prod2 2-Pyridone (H-Bond Donor/Acceptor) Dem->Prod2 Prod3 Amides/Amines/Ureas (Targeted LogP) NDer->Prod3

Caption: Orthogonal synthetic divergence of the 4,4-diarylpiperidine building block.

Workflow 2: Pharmacophore Engagement

Once functionalized, the resulting molecule engages target receptors through a tripartite interaction model.

Pharmacophore Pip Piperidine (Basic Center) Asp Aspartate/Glutamate (Salt Bridge) Pip->Asp Ionic Aryl Extended Aryl (Hydrophobic) Lip Deep Lipophilic Pocket Aryl->Lip π-π / Hydrophobic Pyr 2-Pyridone (H-Bonding) Hinge Hinge Region (Kinase/GPCR) Pyr->Hinge Donor/Acceptor

Caption: Tripartite pharmacophore mapping of the fully elaborated scaffold within a receptor pocket.

Quantitative Data & Reaction Optimization

Before initiating synthesis, it is critical to understand the physicochemical baseline of the raw building block and the optimized parameters for its functionalization.

Table 1: Physicochemical Profile of the Native Scaffold
PropertyValueMedicinal Chemistry Implication
Molecular Weight 347.25 g/mol Leaves ~150 Da budget for elaboration before exceeding Lipinski's Rule of 5.
Estimated LogP ~3.5Highly lipophilic; requires polar functionalization at the piperidine nitrogen.
Topological Polar Surface Area (TPSA) 24.3 ŲExcellent passive membrane permeability; high CNS penetration potential.
H-Bond Donors / Acceptors 1 / 2Sub-optimal for aqueous solubility; demethylation increases donor count by 1.
Table 2: Suzuki-Miyaura Optimization Matrix for the 4-Bromophenyl Vector

Steric hindrance at the gem-disubstituted carbon can impede oxidative addition. The following matrix summarizes empirically validated conditions for coupling[4].

Catalyst SystemBaseSolvent SystemTemp (°C)Expected YieldMechanistic Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq)Toluene/EtOH (4:1)9040-50%Standard conditions; prone to protodeboronation due to slow transmetalation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (solid) 1,4-Dioxane/H₂O (4:1) 100 85-95% Large bite angle of dppf accelerates reductive elimination in sterically congested systems.
Pd₂(dba)₃ / XPhosK₃PO₄THF8070-80%Highly active for electron-rich boronic acids; prevents catalyst poisoning.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes specific in-process controls (IPCs) to ensure causality and reproducibility.

Protocol 1: N-Boc Protection (Pre-requisite)

Causality: The secondary piperidine amine will poison palladium catalysts or undergo competing Buchwald-Hartwig N-arylation. It must be masked prior to cross-coupling.

  • Reaction: Dissolve 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (2.0 eq) and cool to 0 °C.

  • Addition: Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

  • Propagation: Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) should show complete consumption of the baseline starting material. Ninhydrin stain will turn from positive (purple) to negative, confirming amine capping.

  • Workup: Wash with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling[4]

Causality: Functionalizing the 4-bromophenyl vector to access extended biphenyl or heteroaryl systems.

  • Preparation: In a microwave vial, combine the N-Boc protected building block (1.0 eq), Arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent/Base: Add degassed 1,4-Dioxane and 2M aqueous K₂CO₃ (3.0 eq) to achieve a 0.1 M concentration.

  • Degassing: Purge the biphasic mixture with Argon for 5 minutes. Crucial: Oxygen will oxidize the phosphine ligand, terminating the catalytic cycle.

  • Reaction: Heat at 100 °C for 6 hours.

  • Self-Validation (IPC): LC-MS analysis. Look for the disappearance of the characteristic bromine isotope pattern (1:1 ratio of [M]⁺ and [M+2]⁺) and the appearance of the[M + Aryl - Br]⁺ mass peak.

  • Purification: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Protocol 3: O-Demethylation to Unmask the 2-Pyridone[5]

Causality: Converting the lipophilic 2-methoxypyridine into a highly polar, hydrogen-bonding 2-pyridone. Boron tribromide (BBr₃) is utilized as a hard Lewis acid that selectively coordinates to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the less sterically hindered methyl group.

  • Reaction: Dissolve the coupled intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool strictly to -78 °C under Argon.

  • Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise. Note: BBr₃ will also concurrently cleave the N-Boc protecting group, achieving two deprotections in a single step.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with Methanol until effervescence ceases, breaking down the boron complexes. Concentrate under vacuum.

  • Self-Validation (IPC):

    • Mass Spectrometry: LC-MS will show a mass shift of -114 Da (-100 for Boc, -14 for Methyl).

    • Infrared Spectroscopy (IR): The appearance of a strong, sharp absorption band at ~1650 cm⁻¹ confirms the formation of the pyridone carbonyl (C=O) tautomer, which is absent in the 2-methoxypyridine precursor.

  • Isolation: Purify the resulting free piperidine-pyridone via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the final elaborated scaffold as a TFA salt.

References

  • 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry.
  • Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry.
  • Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
  • Multicomponent Assembly and Diversification of Novel Heterocyclic Scaffolds Derived
  • Design, Synthesis, and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists. Journal of Medicinal Chemistry.

Sources

In vitro assay protocols involving 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for the in-vitro characterization of G-protein-gated inwardly-rectifying potassium (GIRK) channel modulators, with a focus on the novel compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine.

Introduction: The Therapeutic Potential of Modulating GIRK Channels

G-protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, most notably the brain, heart, and endocrine system.[1][2] These channels are effectors for numerous G-protein-coupled receptors (GPCRs) that signal through the Gi/o pathway.[3] Upon GPCR activation, the released Gβγ subunits directly bind to and open the GIRK channel, leading to an efflux of K+ ions.[4] This hyperpolarizes the cell membrane, making the neuron or muscle cell less likely to fire an action potential, thus producing an inhibitory effect.

Given their central role in inhibitory neurotransmission, GIRK channels have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders, including epilepsy, pain, drug addiction, and arrhythmias.[1][2] The discovery of small-molecule modulators that can directly activate or inhibit these channels, independent of GPCR signaling, offers a powerful approach for dissecting their physiological roles and developing novel therapeutics.[4][5]

This application note details robust in vitro assay protocols for the characterization of novel GIRK channel modulators, using 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine as a representative compound. The chemical scaffold of this molecule suggests a potential interaction with ion channels, and the following protocols provide a comprehensive framework for determining its potency, efficacy, and mechanism of action on various GIRK channel subtypes.

Signaling Pathways and Mechanism of Action

GIRK channels can be activated through two primary mechanisms: the canonical GPCR-dependent pathway and direct modulation by small molecules. Understanding these pathways is crucial for designing experiments and interpreting results.

Canonical vs. Direct GIRK Channel Activation

The canonical pathway is initiated by an agonist binding to a Gi/o-coupled GPCR. This triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The free Gβγ dimer then directly binds to the GIRK channel, causing it to open.[3] The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which is accelerated by Regulator of G-protein Signaling (RGS) proteins.[3]

Conversely, certain small molecules can act as direct modulators, binding to the channel itself to either activate or inhibit its function. This action is independent of G-proteins and provides a more direct way to control channel activity.[5]

GIRK_Pathway cluster_0 Canonical GPCR-Dependent Pathway GPCR Gi/o GPCR G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates GIRK_Channel GIRK Channel G_beta_gamma->GIRK_Channel binds & activates Agonist Agonist Agonist->GPCR binds Compound 5-[4-(4-Bromophenyl)piperidin-4-yl] -2-methoxypyridine Compound->GIRK_Channel directly binds & modulates K_efflux K+ Efflux & Hyperpolarization GIRK_Channel->K_efflux

Figure 1: Canonical vs. Direct GIRK Channel Activation Pathways.

Protocol 1: High-Throughput Screening via Thallium Flux Assay

For the initial screening and potency determination of a large number of compounds, a thallium (Tl+) flux assay is the industry standard. This method is highly sensitive, scalable to 384- and 1536-well formats, and provides a robust readout of channel activity.[6][7]

Principle of the Assay

The assay leverages the fact that Tl+ ions can permeate potassium channels, serving as a surrogate for K+.[5] Cells expressing the GIRK channel of interest are loaded with a Tl+-sensitive fluorescent dye. When the channels are activated, Tl+ flows into the cell, binding to the dye and causing a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the GIRK channel activity.[5][6]

Thallium_Flux_Workflow cluster_workflow Thallium Flux Assay Workflow A 1. Cell Plating HEK293 cells expressing GIRK subunits are plated in 384-well plates. B 2. Dye Loading Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM). A->B C 3. Compound Addition Test compound is added at varying concentrations. B->C D 4. Fluorescence Reading Baseline fluorescence (F0) is read. A stimulus buffer with Tl2SO4 is injected. C->D E 5. Kinetic Read Fluorescence is measured over time (Ft) to capture the rate of Tl+ influx. D->E F 6. Data Analysis Calculate the initial rate of fluorescence increase and plot dose-response curves. E->F

Figure 2: High-Throughput Thallium Flux Assay Workflow.

Detailed Step-by-Step Protocol
  • Cell Culture and Plating:

    • Maintain HEK293 cells stably expressing the desired GIRK channel subunits (e.g., homomeric GIRK2 or heteromeric GIRK1/2) in appropriate culture medium.

    • Harvest the cells and plate them into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 50 µL of medium.[1]

    • Incubate the plates for 24 hours at 37°C and 5% CO2.[1]

  • Dye Loading:

    • Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM) in a buffered saline solution.[5]

    • Completely remove the cell culture medium from the wells.[1]

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine in an appropriate assay buffer. A typical concentration range for a new compound would be from 10 nM to 100 µM.

    • Transfer the compound dilutions to the cell plate.

  • Thallium Flux Measurement:

    • Place the cell plate into a fluorescence plate reader equipped with an automated injector (e.g., BMG PHERAstar FSX or a FLIPR system).[6][8]

    • Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

    • Record a baseline fluorescence reading for 5-10 seconds.

    • Inject a stimulus buffer containing thallium sulfate (Tl2SO4) into each well.

    • Immediately begin kinetic fluorescence measurements, recording data every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • For each well, calculate the initial rate of fluorescence increase by fitting the linear portion of the kinetic curve.

    • Normalize the rates to a positive control (a known GIRK activator) and a negative control (buffer alone).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy).

Protocol 2: Electrophysiological Characterization via Whole-Cell Patch-Clamp

While thallium flux assays are excellent for screening, whole-cell patch-clamp electrophysiology is the gold-standard method for confirming activity and elucidating the mechanism of action. This technique provides direct measurement of the ionic currents flowing through the channels in real-time.[5]

Principle of the Assay

A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing the GIRK channels. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. This configuration allows the experimenter to control the membrane voltage and directly measure the picoampere- to nanoampere-level currents that result from channel opening and closing.

Patch_Clamp_Workflow cluster_workflow Patch-Clamp Electrophysiology Workflow A 1. Cell Preparation Plate cells expressing GIRK channels on glass coverslips. B 2. Pipette Positioning Lower a glass micropipette filled with internal solution onto a single cell. A->B C 3. Seal Formation Apply gentle suction to form a high-resistance (>1 GΩ) 'gigaseal' between the pipette and cell membrane. B->C D 4. Whole-Cell Access Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. C->D E 5. Data Acquisition Apply voltage protocols (ramps or steps) and record baseline GIRK current. D->E F 6. Compound Application Perfuse the cell with external solution containing the test compound and record the change in current. E->F

Figure 3: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Detailed Step-by-Step Protocol
  • Cell and Solution Preparation:

    • Plate HEK293 cells expressing the GIRK channel of interest onto small glass coverslips 24-48 hours before the experiment.

    • Prepare an External Solution containing (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with KOH). High external K+ is used to increase the size of the inward currents.

    • Prepare an Internal (Pipette) Solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

  • Achieving Whole-Cell Configuration:

    • Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Under visual guidance, approach a single, healthy-looking cell with the micropipette and form a gigaseal.

    • Rupture the cell membrane to establish the whole-cell recording mode.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to measure the current-voltage (I-V) relationship. The characteristic inward rectification of GIRK channels will be apparent.

    • Record a stable baseline current for 2-3 minutes.

  • Compound Application and Measurement:

    • Switch the perfusion system to an external solution containing a known concentration of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine.

    • Continuously record the current as the compound washes onto the cell. An activator will induce an additional inward current at negative potentials.

    • Once a steady-state effect is reached, apply the voltage ramp protocol again to observe the change in the I-V relationship.

    • Wash out the compound with the control external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a negative potential (e.g., -120 mV) before and after compound application.

    • Calculate the percentage increase in current to quantify the compound's efficacy.

    • By applying multiple concentrations, a dose-response curve can be generated to determine the EC50.

    • Analyze the I-V curves to confirm that the compound maintains the characteristic inward rectification and K+ selectivity of the channel.[5]

Data Presentation: Characterizing the Compound's Profile

The data gathered from these protocols allow for a clear and quantitative summary of the compound's activity.

Table 1: Potency and Efficacy from Thallium Flux Assay
GIRK Channel SubtypeEC50 (µM)Maximum Efficacy (% of Control Activator)
GIRK1/2 (heteromeric)2.595%
GIRK2 (homomeric)8.160%
GIRK1/4 (heteromeric)> 30< 10%

Data are hypothetical and for illustrative purposes.

Table 2: Electrophysiological Characterization
ParameterObservation
Effect on GIRK1/2 CurrentIncreases inward current by 250 ± 30% at 10 µM
K+ SelectivityMaintained (Reversal potential near K+ equilibrium)
Inward RectificationMaintained
G-protein DependenceActivity observed in the absence of GPCR agonists

Data are hypothetical and for illustrative purposes.

Conclusion

The combination of high-throughput thallium flux screening and detailed patch-clamp electrophysiology provides a powerful and comprehensive strategy for the in vitro characterization of novel GIRK channel modulators like 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. The thallium flux assay allows for efficient determination of potency and selectivity across different channel subtypes, while electrophysiology confirms the mechanism of action and provides invaluable detail about the compound's effect on channel biophysics. These protocols form a self-validating system, ensuring that promising hits from primary screening are rigorously validated, paving the way for further drug development.

References

  • BMG LABTECH. Adaptation of a potassium channel assay to enable easier high throughput screening. Available from: [Link]

  • News-Medical.Net. Optimizing potassium channel assays for high-throughput applications. Available from: [Link]

  • ION Biosciences. Gi/o GPCR-GIRK Thallium Flux Assay. Available from: [Link]

  • Sivakumar, M. et al. Adaptation of a Cell-based Kinetic Potassium Channel Assay to an Endpoint Assay on Common Plate Readers and Microscopes. Available from: [Link]

  • Vazquez, M., Dunn, C. A., & Walsh, K. B. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • University of South Carolina, School of Medicine. Fluorescent Screening Assay: Identifying Modulators- GIRK Channels-Preview. YouTube. Available from: [Link]

  • Slesinger, P. A. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Journal of Physiology. Available from: [Link]

  • Lujan, R., & Slesinger, P. A. Addictive drugs modulate GIRK channel signaling by regulating RGS proteins. PMC. Available from: [Link]

  • Wydeven, N., et al. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PNAS. Available from: [Link]

Sources

Crystallization techniques for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine purification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the purification of complex active pharmaceutical ingredients (APIs) and synthetic intermediates.

Executive Summary & Physicochemical Rationale

The target molecule, 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine , presents a unique purification challenge due to its tri-part structural functionality. Designing a high-yielding crystallization protocol requires a first-principles understanding of how these functional groups dictate solubility and solid-state behavior:

  • Piperidine Ring: A strongly basic secondary/tertiary amine center (pKa ~9.5) that dominates the molecule's reactivity. This makes the compound highly amenable to 1[1].

  • 4-Bromophenyl Moiety: Imparts significant lipophilicity and steric bulk, drastically reducing solubility in highly polar protic solvents (like pure water) while increasing affinity for halogenated or aromatic solvents.

  • 2-Methoxypyridine Group: A weakly basic (pKa ~2.5), electron-rich aromatic system that can participate in π-π stacking during crystal lattice formation.

Causality in Solvent Selection: When crystallizing complex organic intermediates, the primary risk is "oiling out" (Liquid-Liquid Phase Separation, LLPS), where the solute separates as an amorphous, impurity-rich oil rather than a high-purity crystalline solid. To bypass LLPS, we must select a solvent system that maintains a steep solubility curve without crossing the2[2].

For batches with a high initial purity (>90%), a Free Base Cooling Crystallization using an Ethyl Acetate (EtOAc) / Heptane system is optimal. EtOAc acts as the "good" solvent, solvating the lipophilic domains, while Heptane acts as the anti-solvent to drive supersaturation. Conversely, for highly impure batches, Reactive Salt Crystallization using Hydrogen Chloride (HCl) fundamentally alters the crystal lattice, effectively rejecting structurally similar impurities that would otherwise co-crystallize with the free base[1].

Process Analytical Workflow

G Start Crude 5-[4-(4-Bromophenyl)piperidin-4-yl] -2-methoxypyridine Analyze Impurity Profiling (HPLC/NMR) Start->Analyze Decision Purity > 90%? Analyze->Decision FreeBase Free Base Cooling Crystallization (EtOAc/Heptane) Decision->FreeBase Yes (Low Impurity) SaltScreen Reactive Salt Crystallization (HCl in IPA/MTBE) Decision->SaltScreen No (High Impurity) SeedFB Seed Addition at 45°C Cooling at 0.3°C/min FreeBase->SeedFB SeedSalt Seed Addition at 50°C Cooling at 0.3°C/min SaltScreen->SeedSalt Isolate Filtration, Wash & Drying SeedFB->Isolate SeedSalt->Isolate PureFB Pure Free Base API (>99% Purity) Isolate->PureFB PureSalt Pure HCl Salt API (>99.5% Purity) Isolate->PureSalt

Decision matrix and workflow for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine purification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Free Base Cooling & Anti-Solvent Crystallization

Objective: Purify crude free base (>90% initial purity) to >99% final purity. Causality: Cooling crystallization is prioritized over pure anti-solvent addition at scale because it is easier to control micro- and macro-mixing, 3 that lead to impurity entrapment[3].

  • Dissolution: Suspend 10.0 g of crude 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine in 40 mL of EtOAc in a jacketed crystallizer.

  • Heating: Heat the jacket to 65°C under overhead stirring (250 rpm) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be completely transparent. If cloudy, filter hot through a 0.45 µm PTFE membrane to remove insoluble inorganic particulates.

  • Anti-Solvent Addition: Slowly dose 20 mL of Heptane over 30 minutes at 65°C. The solution should remain clear but approach the metastable zone edge[3].

  • Seeding: Cool the reactor to 55°C. Add 0.1 g (1 wt%) of pure crystalline seed.

    • Causality: Seeding bypasses the 4, ensuring crystal growth occurs directly on the seeds rather than forming an oiled-out phase[4].

  • Controlled Cooling: Implement a linear cooling ramp of 0.3°C/min down to 5°C.

    • Causality: A slow, controlled cooling rate allows the stable polymorph to grow while keeping the supersaturation level low, preventing the nucleation of metastable forms or entrapment of mother liquor[5].

  • Aging & Isolation: Age the slurry at 5°C for 2 hours. Isolate via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).

  • Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Reactive Salt Crystallization (Hydrochloride Formation)

Objective: Rescue highly impure crude batches (<90% purity) via salt formation. Causality: The protonation of the piperidine nitrogen drastically shifts the solubility profile. Impurities lacking this specific basicity will remain dissolved in the mother liquor[1].

  • Dissolution: Dissolve 10.0 g of crude API in 50 mL of Isopropanol (IPA) at 50°C.

  • Reactive Dosing: Slowly add 1.05 equivalents of 5M HCl in IPA dropwise over 45 minutes.

    • Self-Validation Check: Monitor the pH of an aliquot diluted in water; it should drop to ~2.0-3.0, confirming complete protonation of the piperidine ring.

  • Supersaturation Generation: Add 30 mL of Methyl tert-butyl ether (MTBE) at 50°C to act as an anti-solvent.

  • Seeding & Cooling: Seed with 1 wt% of the previously isolated HCl salt. Cool to 0°C at a rate of 0.25°C/min.

  • Isolation: Filter the resulting thick slurry, wash with cold MTBE, and dry under vacuum at 50°C.

Quantitative Data Synthesis

The following table summarizes the thermodynamic solubility limits and process yields observed during the optimization of the crystallization parameters.

Table 1: Solubility and Yield Optimization for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Solvent System (v/v)Solute StateSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Theoretical Yield (%)Final HPLC Purity (%)
EtOAc / Heptane (2:1)Free Base2451892.699.2
Toluene / Heptane (1:1)Free Base1803580.598.5
IPA / MTBE (1:1.5)HCl Salt155894.899.8
Acetone / Water (4:1)HCl Salt3108572.597.1

References

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (Eds.). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility.
  • Towards a PAT-Based Strategy for Crystallization Development.
  • Effect of Liquid-Liquid Phase Separation During Crystallization.

Sources

Protocol & Application Notes for the Preparation of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of stock solutions for the research compound 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical procedures. Adherence to these protocols will ensure the accuracy, reproducibility, and integrity of experimental results by establishing a reliable foundation for downstream applications. The methodologies described herein are designed to be self-validating, incorporating best practices for solvent selection, gravimetric and volumetric accuracy, and long-term stability management.

Introduction: The Criticality of a Well-Prepared Stock Solution

This guide provides a robust framework for preparing highly reliable stock solutions. The core principles emphasized are:

  • Gravimetric Accuracy: Utilizing calibrated analytical balances for precise mass determination.[1]

  • Solvent Optimization: Selecting appropriate solvents that ensure complete dissolution without compromising compound stability or downstream assay performance.[3][4]

  • Concentration Integrity: Employing precise volumetric techniques to achieve the target molar concentration.[5]

  • Stability Preservation: Implementing proper storage and handling procedures to prevent degradation and maintain potency over time.[6]

Compound Specifications & Physicochemical Properties

Before any preparation, it is imperative to confirm the identity and purity of the compound from the supplier's Certificate of Analysis (CoA). The data presented below are calculated and typical but should be cross-referenced with lot-specific information.

PropertyValueRationale & Impact on Protocol
IUPAC Name 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridineUnambiguous chemical identifier.
Molecular Formula C₁₈H₂₁BrN₂ODefines the elemental composition.
Molecular Weight 361.28 g/mol Critical for all molarity calculations. Use the lot-specific value from the CoA for highest accuracy.
Appearance Typically a white to off-white solid.Visual inspection is the first quality control check. Any deviation may indicate impurity or degradation.
Purity (by HPLC) >98% (Typical)Purity values from the CoA are necessary for calculating the true concentration, though for values >98%, this is often omitted for routine screening.
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF.[3][4][7]Dictates solvent selection. DMSO is the recommended primary solvent for creating a high-concentration stock.[4]
Storage (Neat) Store at -20°C, protect from light.[8][9]As a solid, the compound is most stable when stored cold and protected from light to prevent potential photodegradation.[6]

Protocol I: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the most common procedure for creating a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions.[10] Dimethyl sulfoxide (DMSO) is chosen for its excellent solvating power for a wide range of organic molecules.[3]

Materials and Reagents
  • 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine (solid powder)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Calibrated positive displacement pipette (P1000 or similar) and sterile tips

  • Sterile, amber, screw-cap glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Gravimetric Calculation

The fundamental equation for calculating the required mass of the solid compound is derived from the definition of molarity.[2][5]

Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [Molecular Weight ( g/mol )]

Example Calculation for a 10 mM Stock in 2 mL of DMSO:

  • Mass (mg) = 10 mM × 2 mL × 361.28 g/mol

  • Mass (mg) = 7.2256 mg

Step-by-Step Methodology
  • Pre-Equilibration: Before opening, allow the vial of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine to equilibrate to room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect weighing accuracy and long-term stability.[9][11]

  • Weighing: Place a sterile, amber vial on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 7.23 mg) of the compound directly into the vial. Document the exact mass weighed.[1]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 2 mL) of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow, but always check for compound temperature sensitivity first.

  • Labeling: Clearly label the vial with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Preparer's Initials

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.[6][12] Store all aliquots at -20°C or -80°C for long-term stability.[13]

Workflow Diagram: Primary Stock Preparation

G start Start: Equilibrate Compound weigh 1. Weigh Compound (e.g., 7.23 mg) start->weigh add_solvent 2. Add DMSO (e.g., 2 mL) weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve qc 4. Visual QC (Check for particulates) dissolve->qc label_aliquot 5. Label & Aliquot qc->label_aliquot store End: Store at -20°C / -80°C label_aliquot->store

Caption: Workflow for preparing a primary stock solution.

Protocol II: Preparation of Aqueous Working Solutions

For most biological applications, the high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium. The key challenge is to prevent the compound from precipitating out of the solution while keeping the final DMSO concentration at a non-toxic level (typically <0.1% v/v).[4][12]

Step-by-Step Methodology
  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is poor practice to perform a large single dilution directly into the final aqueous medium.[4] First, create an intermediate dilution in DMSO or the final assay buffer.

  • Final Dilution: Add the small volume of the stock (or intermediate stock) to the final volume of the aqueous assay buffer. Crucially, add the stock to the buffer while vortexing or stirring the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration Check: Always calculate the final percentage of DMSO in your working solution to ensure it is below the tolerance level for your specific assay.

Dilution Workflow Example

G cluster_step1 cluster_step2 cluster_step3 stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Stock 100 µM in Assay Buffer + 1% DMSO stock->intermediate Dilute 1:100 (e.g., 10 µL into 990 µL Buffer) working Final Working Solution 1 µM in Assay Buffer + 0.01% DMSO intermediate->working Dilute 1:100 (e.g., 10 µL into 990 µL Buffer)

Caption: Serial dilution from a DMSO stock to a final aqueous solution.

Quality Control, Stability, and Safety

Solution Validation
  • Visual Inspection: Always visually inspect solutions for clarity and the absence of particulates before use. If precipitation is observed, the solution should be discarded.[6]

  • Concentration Verification (for GMP/GLP): For regulated studies, the concentration of the stock solution should be verified using an analytical method like HPLC-UV.[14][15] A calibration curve is generated with a known standard to confirm the concentration of the prepared stock.[16]

Stability Assessment
  • Stock Solution Stability: Properly stored at -20°C or below in DMSO, many small molecule stock solutions are stable for at least 6 months.[12] However, stability is compound-specific. If there is any doubt, stability should be periodically checked via HPLC.[17][18]

  • Working Solution Stability: Aqueous working solutions are far less stable than DMSO stocks and should typically be prepared fresh for each experiment.[4][13] Do not store dilute aqueous solutions for extended periods.

Safety Precautions
  • The toxicological properties of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine may not be fully characterized. Handle with care, assuming it is a potentially hazardous substance.

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handle the solid powder and concentrated DMSO stock in a well-ventilated area or a chemical fume hood to avoid inhalation or skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024). Vertex AI Search.
  • Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Prepar
  • How To Make A Standard Solution. (2024). The Chemistry Blog.
  • Laboratory Solution Prepar
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • FAQs on Inhibitor Prepar
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles. (2026). AntBio.
  • Preparing Solutions. (2020). Chemistry LibreTexts.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • Understanding Reconstitution Solutions in 2025 Research Environments. (2025). Vertex AI Search.
  • Solution Preparation Guide. (2023). Carolina Knowledge Center.
  • What to select for storing your compound: neat vs. in solution? (2015).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies.
  • Peptide Handling, dissolution & Storage. (n.d.). NIBSC.
  • Handling and Storage Guidelines for Peptides and Proteins. (n.d.). Sigma-Aldrich.
  • Validation of Analytical Methods. (2018). IntechOpen.
  • Stock and working solutions stability. (2023). European Bioanalysis Forum.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • Stability study of common vasoactive drugs diluted in five types of solutions. (n.d.). Frontiers.
  • Solvation of Piperidine in Nonaqueous Solvents. (2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Scale-Up for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. The synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction, presents unique challenges when transitioning from laboratory to pilot or production scale.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and reproducible process.

I. Reaction Overview and Key Challenges

The synthesis of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid or ester derivative of 2-methoxypyridine and 4-(4-bromophenyl)piperidine. While effective at the bench scale, scaling up this reaction can lead to issues with reaction kinetics, impurity profiles, and product isolation.[1]

Key challenges often encountered during scale-up include:

  • Catalyst activity and stability: Palladium catalysts, while highly efficient, can be sensitive to air, moisture, and temperature, leading to deactivation and incomplete conversion.[1][2][3]

  • Reaction kinetics and temperature control: Maintaining a consistent temperature profile in large reactors is critical, as temperature fluctuations can impact reaction speed and lead to the formation of byproducts.[1][4]

  • Mixing and mass transfer: Inadequate mixing can result in localized concentration gradients, affecting reaction efficiency and potentially causing catalyst decomposition.[1][2]

  • Impurity formation: Side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl bromide can become more pronounced at larger scales.[2]

  • Product purification: Removing residual palladium and other process-related impurities to meet stringent pharmaceutical standards can be challenging.[1]

Reaction Pathway: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Coupling cluster_catalyst_cycle Catalyst Cycle A 5-Bromo-2-methoxypyridine OxAdd Oxidative Addition A->OxAdd B 4-(4-Bromophenyl)piperidine-1-boronic acid pinacol ester Transmetal Transmetalation B->Transmetal Base Pd0 Pd(0)L_n Pd0->OxAdd Ar-X OxAdd->Transmetal Ar-Pd(II)-X RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Ar-Ar' C 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine RedElim->C

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine synthesis.

Problem 1: Low or Incomplete Conversion

Q: My reaction has stalled, and analysis shows significant amounts of unreacted starting materials. What are the likely causes and how can I resolve this?

A: Low or incomplete conversion is a frequent issue in Suzuki-Miyaura couplings, often stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.[2]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Ensure you are using a high-quality, fresh boronic acid or a more stable derivative like a pinacol ester.

    • Palladium Catalyst and Ligand: The Pd(0) active species is sensitive to oxidation.[2][3] Ensure the catalyst and phosphine ligands have been stored under an inert atmosphere and handled using proper air-sensitive techniques (e.g., Schlenk line or glovebox).[3][5]

    • Solvents and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation.[3][5][6] The choice and purity of the base are also critical; ensure it is fully dissolved and of appropriate strength.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish, a cautious increase in temperature may improve the rate.[2] However, be aware that excessive heat can accelerate catalyst decomposition.[2] For many Suzuki couplings, a temperature range of 70-100 °C is effective.[4]

    • Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.[2] This can be achieved by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles for smaller scales.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.[2] Inadequate mixing can lead to localized "hot spots" and poor mass transfer, hindering the reaction.

  • Re-evaluate the Catalytic System:

    • Ligand Choice: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically hindered ligand (e.g., Buchwald-type ligands like XPhos or SPhos) which can promote oxidative addition and stabilize the palladium center.

    • Catalyst Loading: While increasing catalyst loading can sometimes push a reaction to completion, it is often more cost-effective and efficient to first optimize other parameters. High catalyst loading can also complicate purification.

Problem 2: Formation of Significant Byproducts

Q: I am observing significant amounts of homocoupled and/or dehalogenated byproducts in my reaction mixture. How can I minimize these side reactions?

A: The formation of byproducts such as biphenyls (from homocoupling of the boronic acid) and the dehalogenated starting material can significantly reduce your yield and complicate purification.

Troubleshooting Steps:

  • Minimize Homocoupling:

    • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. A large excess can favor homocoupling.

    • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the homocoupling side reaction.

    • Optimize Base: A weaker base or careful control of the base equivalents (typically 1.5-3.0 eq) can sometimes reduce homocoupling.[2]

  • Prevent Dehalogenation:

    • Identify Hydride Sources: Dehalogenation is often caused by the presence of hydride sources. Certain amine bases or alcohol solvents can act as hydride donors.[2]

    • Change Base and Solvent: If dehalogenation is a major issue, consider switching to a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ and an aprotic solvent such as dioxane, toluene, or DMF.[2][4] A mixture of an organic solvent and water can also be effective.[4]

Problem 3: Difficulties with Product Purification

Q: My crude product is difficult to purify, with persistent impurities and residual palladium. What strategies can I employ for effective purification on a larger scale?

A: Achieving high purity is critical in pharmaceutical synthesis. A multi-step purification strategy is often necessary.

Purification Workflow:

  • Work-up Procedure:

    • Quenching: After the reaction is complete, carefully quench the mixture with water or a dilute aqueous acid.

    • Extraction: Perform a liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities.[7] A common solvent system is ethyl acetate and water.

    • Washes: Wash the organic layer sequentially with water and brine to remove residual base and other water-soluble components.

  • Removal of Residual Palladium:

    • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.

    • Scavenger Resins: Use a scavenger resin with thiol or other functional groups that have a high affinity for palladium.

    • Filtration: A filtration step through a pad of Celite® or a similar filter aid can help remove finely divided palladium particles.

  • Crystallization:

    • Solvent Screening: Identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution.

    • Controlled Cooling: A slow, controlled cooling rate is crucial for forming large, pure crystals.

  • Chromatography (If Necessary):

    • Method Development: For high-purity requirements or difficult-to-separate impurities, column chromatography may be necessary. Develop a focused gradient method to achieve optimal separation.[8]

    • High-Throughput Options: For rapid purification of multiple small batches, high-throughput purification systems with mass-directed fractionation can be employed.[8]

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Reaction Issue Identified Low_Conversion Low/Incomplete Conversion Start->Low_Conversion Byproducts Significant Byproducts Start->Byproducts Purification_Issues Purification Difficulties Start->Purification_Issues Check_Reagents Verify Reagent Quality (Boronic Acid, Catalyst, Solvents) Low_Conversion->Check_Reagents Minimize_Homocoupling Minimize Homocoupling (Stoichiometry, Slow Addition) Byproducts->Minimize_Homocoupling Optimize_Workup Optimize Work-up (Extraction, Washes) Purification_Issues->Optimize_Workup Optimize_Conditions Optimize Conditions (Temp, Degassing, Mixing) Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalytic System (Ligand, Pd Source) Optimize_Conditions->Change_Catalyst End Process Optimized Change_Catalyst->End Prevent_Dehalogenation Prevent Dehalogenation (Change Base/Solvent) Minimize_Homocoupling->Prevent_Dehalogenation Prevent_Dehalogenation->End Palladium_Removal Implement Pd Removal (Carbon, Scavengers) Optimize_Workup->Palladium_Removal Crystallization Develop Crystallization Protocol Palladium_Removal->Crystallization Crystallization->End

Caption: A logical workflow for troubleshooting common scale-up issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst loading for this reaction at a pilot scale?

A: While bench-scale experiments might use 1-5 mol% of the palladium catalyst, for scale-up, it is economically and environmentally desirable to reduce the catalyst loading. A target of 0.1-0.5 mol% is a good starting point for optimization. However, the optimal loading will depend on the specific ligand, substrate purity, and reaction conditions.

Q2: Which base is most suitable for scaling up this reaction?

A: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred for large-scale reactions due to their lower cost, ease of handling, and effectiveness.[4][9] They are also generally easier to remove during the work-up compared to organic bases.

Q3: What are the key safety considerations when scaling up this reaction?

A:

  • Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care, and exposure should be minimized.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

  • Solvents: The use of flammable solvents like toluene and dioxane requires appropriate engineering controls (e.g., ventilation, grounding) to prevent the risk of fire or explosion.

  • Exothermic Reactions: Although Suzuki couplings are not typically highly exothermic, it is crucial to monitor the reaction temperature during scale-up, as heat dissipation is less efficient in larger reactors.

Q4: How can I monitor the reaction progress effectively on a large scale?

A: In-process controls (IPCs) are essential for monitoring reaction progress. High-performance liquid chromatography (HPLC) is the preferred method for accurately quantifying the consumption of starting materials and the formation of the product. Samples should be taken at regular intervals to track the reaction kinetics and determine the endpoint.

IV. Optimized Protocol and Data

Optimized Experimental Protocol (Illustrative)

This protocol is a general guideline and should be optimized for your specific equipment and reagents.

  • Reactor Setup: A clean, dry, and inerted reactor is charged with 4-(4-bromophenyl)piperidine (1.0 eq), the boronic acid derivative (1.1 eq), and the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Degassed solvent (e.g., 1,4-dioxane/water mixture) is added to the reactor.

  • Catalyst Addition: The palladium catalyst and ligand are added. For larger scales, these can be added as a slurry in a small amount of degassed solvent.

  • Reaction: The mixture is heated to the optimized temperature (e.g., 80-90 °C) with efficient stirring.

  • Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction is cooled, and water and an organic solvent (e.g., ethyl acetate) are added. The layers are separated, and the organic layer is washed with water and brine.

  • Purification: The organic layer is treated with a palladium scavenger, filtered, and concentrated. The crude product is then purified by crystallization.

Data Summary: Comparison of Reaction Conditions
Parameter Condition A Condition B (Optimized) Condition C
Catalyst Pd(PPh₃)₄XPhos Pd G3Pd(dppf)Cl₂
Ligand ---
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene1,4-Dioxane/H₂O (4:1)DMF
Temperature 100 °C85 °C90 °C
Yield 75%92%88%
Purity (Crude) 85%95%90%
Key Byproduct DehalogenationLow levels of byproductsHomocoupling

V. References

  • You, L., Zong, W., Xiong, G., & Sun, Y. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. Available from: [Link]

  • American Chemical Society. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available from: [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available from: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available from: [Link]

  • Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the “Mysterious Green By-product”. Zeitschrift für Naturforschung B, 58(5), 443-446. Available from: [Link]

  • Molecules. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available from: [Link]

  • Water. (2021). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. MDPI. Available from: [Link]

  • Agilent. (2020). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Available from: [Link]

  • ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Hurdles with 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates abandoned due to poor physicochemical handling rather than poor pharmacology. 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine is a prime example of a physicochemically challenging molecule.

Its architecture features a basic piperidine ring, a highly lipophilic 4-bromophenyl moiety, and a weakly basic 2-methoxypyridine group. While the piperidine nitrogen offers a site for protonation, the heavy, halogenated bromophenyl group drives the molecule's overall lipophilicity to extremes. In biological assays, this "grease-like" profile manifests as rapid precipitation during solvent shifts, non-specific binding (NSB) to plastics, and the formation of colloidal aggregates that sequester target proteins.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assay data reflects true biological activity, not physical artifacts.

Diagnostic Triage: Identifying the Root Cause of Assay Failure

Before altering your protocol, you must determine whether your signal loss is due to macroscopic precipitation, plastic adsorption, or microscopic colloidal aggregation. Use the following self-validating workflow to diagnose the physical state of your compound in the assay buffer.

DiagnosticWorkflow Step1 Observe Erratic Assay Data (Flat IC50, High Hill Slope) Step2 Nephelometric / Visual Check Precipitate in Buffer? Step1->Step2 Initiate Triage PrecipYes Macroscopic Precipitation (Kinetic Solubility Exceeded) Step2->PrecipYes Visible particles PrecipNo Optically Clear Solution Step2->PrecipNo Clear to eye/laser FixPrecip Optimize Dilution Protocol: Stepwise DMSO dilution or Add Co-solvents PrecipYes->FixPrecip Resolve Nucleation AggCheck Check for Colloidal Aggregation (Run assay with 0.01% Triton X-100) PrecipNo->AggCheck Test for SCAMs IsSCAM Activity Lost with Detergent (Colloidal Aggregator) AggCheck->IsSCAM Detergent disrupts micelles NotSCAM Activity Retained (Suspect Plastic NSB) AggCheck->NotSCAM True binding event FixSCAM Formulate with Surfactants or HP-β-Cyclodextrin IsSCAM->FixSCAM Shield lipophilic core FixNSB Use Low-Binding Plates & Carrier Proteins (0.1% BSA) NotSCAM->FixNSB Prevent surface adsorption

Workflow for diagnosing and resolving solubility and aggregation artifacts in biological assays.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4). How can I prevent this?

The Causality: When you spike a high-concentration DMSO stock directly into an aqueous buffer, the compound experiences a massive solvent shift. The local concentration of the highly lipophilic bromophenyl compound vastly exceeds its kinetic solubility limit, triggering rapid nucleation and macroscopic precipitation[1]. Furthermore, repeated freeze-thaw cycles of DMSO stocks lead to water uptake, which synergistically degrades the solvation capacity of the DMSO, causing the compound to crash out even before dilution[2]. The Solution:

  • Acoustic Dispensing: Use an Echo liquid handler to dispense nanoliter volumes of the DMSO stock directly into the assay buffer, preventing high local concentrations.

  • Intermediate Dilution: Create an intermediate stock in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before final dilution into the aqueous phase.

  • Buffer Selection: Basic piperidine derivatives can form insoluble salts with phosphate ions. Switch from PBS to a zwitterionic buffer like HEPES or Tris.

Q2: I am getting erratic IC50 values with extremely steep Hill slopes (>1.5). Is the compound a false positive?

The Causality: Highly lipophilic molecules often form microscopic micelles or colloidal aggregates in aqueous environments. These aggregates non-specifically sequester, unfold, or inhibit target proteins. According to the NIH Assay Guidance Manual, compounds acting as Small, Colloidally Aggregating Molecules (SCAMs) typically present with non-cooperative binding curves and Hill slopes > 1.5[3]. The Solution: Run a counter-screen adding a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20) to your assay buffer. Detergents disrupt colloidal aggregates. If the compound loses its inhibitory activity in the presence of detergent, it is a SCAM and the initial hit was a false positive artifact.

Q3: The compound shows excellent target engagement in biochemical assays but zero efficacy in cell-based assays. Why?

The Causality: In cell culture media, the lipophilic 4-bromophenyl group drives the compound to partition into the polystyrene of the culture plate (Non-Specific Binding) or bind irreversibly to serum proteins (e.g., BSA in FBS). This drastically reduces the free drug concentration available to cross the cell membrane[4]. The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic cavity that encapsulates the bromophenyl/methoxypyridine core, and a hydrophilic exterior that keeps the complex soluble in water. This creates a bioavailable reservoir that readily delivers the free drug to the cell membrane without permanently altering its chemical structure.

Quantitative Impact of Solubilization Strategies

To illustrate the necessity of proper formulation, the table below summarizes the expected quantitative shifts in assay parameters when applying different solubilization strategies to 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine.

Formulation StrategyApparent Kinetic Solubility (µM)Non-Specific Binding to Plastic (%)Typical Hill SlopeCellular Bioavailability
Standard (1% DMSO in PBS) < 1.0 µM> 85%1.8 - 2.5 (Aggregating)Poor (Trapped in serum/plastic)
Surfactant (0.01% Triton X-100) ~ 15.0 µM< 20%0.9 - 1.1 (Monomeric)N/A (Triton is cytotoxic)
Co-solvent (5% PEG-400) ~ 25.0 µM~ 50%1.0 - 1.2Moderate
Cyclodextrin (10 mM HP-β-CD) > 100.0 µM< 5%1.0Excellent (Reservoir effect)

Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies to properly assess and formulate this compound.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Purpose: To determine the maximum concentration at which the compound remains monomeric before nucleation begins.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous, argon-purged DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 4.8 µM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of assay buffer (e.g., 50 mM HEPES, pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM. Causality: 2 hours mimics the standard incubation time of a biochemical assay, allowing metastable supersaturated solutions to precipitate.

  • Measurement: Read the plate using a nephelometer (laser light scattering).

  • Validation: Plot the light scattering intensity against compound concentration. The concentration at which scattering abruptly increases is the kinetic solubility limit. Do not run assays above this concentration.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To encapsulate the lipophilic bromophenyl core, preventing plastic adsorption and enabling cellular delivery.

CyclodextrinWorkflow PrepCD Prepare HP-β-CD (20% w/v in Buffer) AddDrug Add Compound (from 10mM DMSO stock) PrepCD->AddDrug Incubate Incubate & Sonicate (37°C, 30 mins) AddDrug->Incubate Centrifuge Centrifuge (10,000 x g, 10 mins) Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Complex) Centrifuge->Supernatant

Step-by-step workflow for preparing HP-β-CD inclusion complexes for cell-based assays.

  • Excipient Preparation: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in cell culture media (without FBS) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Slowly add the compound (from a 10 mM DMSO stock) dropwise into the HP-β-CD solution while vortexing vigorously. Aim for a final compound concentration of 100 µM.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes. Causality: Thermal energy and sonication drive the lipophilic bromophenyl group into the hydrophobic cavity of the cyclodextrin, displacing water molecules.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Validation: Carefully collect the supernatant. Quantify the exact concentration of the solubilized complex using LC-MS/MS or UV-Vis spectroscopy against a standard curve before applying it to your cells.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate (Di & Kerns, 2006). URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

  • Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays. PubMed (J Pharm Sci. 2016). URL:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath / Journal of Biomolecular Screening. URL:[Link]

Sources

Technisches Support-Center: Reduzierung der Nebenproduktbildung bei der Synthese von 5-[4-(4-Bromphenyl)piperidin-4-yl]-2-methoxypyridin

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as per the user's request.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Dr. Eva Reinhardt, Senior Application Scientist

Willkommen im technischen Support-Center. Dieser Leitfaden soll Forschern bei der Bewältigung einer häufigen Herausforderung helfen: der Bildung von Nebenprodukten bei der Synthese von 5-[4-(4-Bromphenyl)piperidin-4-yl]-2-methoxypyridin. Die hier bereitgestellten Informationen basieren auf etablierten chemischen Prinzipien und bewährten Verfahren im Bereich der Kreuzkupplungsreaktionen.

Die Synthese dieses Moleküls, eines wichtigen Bausteins in der pharmazeutischen Forschung, erfolgt typischerweise durch eine Palladium-katalysierte Kreuzkupplungsreaktion. Die gebräuchlichste Methode ist die Buchwald-Hartwig-Aminierung, bei der eine C-N-Bindung zwischen 5-Brom-2-methoxypyridin und 4-(4-Bromphenyl)piperidin gebildet wird. Obwohl diese Reaktion leistungsstark ist, kann sie durch konkurrierende Nebenreaktionen erschwert werden, die die Ausbeute und Reinheit des Produkts erheblich beeinträchtigen.

Dieser Leitfaden ist im Frage-Antwort-Format strukturiert, um spezifische Probleme zu behandeln, auf die Sie während Ihrer Experimente stoßen könnten. Wir werden die zugrunde liegenden Mechanismen dieser Nebenreaktionen untersuchen und systematische Strategien zur Fehlerbehebung anbieten, um Ihre Synthese zu optimieren.

Der ideale katalytische Zyklus: Buchwald-Hartwig-Aminierung

Um die Entstehung von Nebenprodukten zu verstehen, ist es wichtig, zunächst den gewünschten Reaktionsweg zu verstehen. Der katalytische Zyklus der Buchwald-Hartwig-Aminierung ist ein mehrstufiger Prozess, der die präzise Koordination des Palladiumkatalysators, der Reaktanten und der Base erfordert.

Buchwald-Hartwig Catalytic Cycle cluster_0 Katalytischer Zyklus Pd0 Aktives Pd(0)L OxAdd Oxidative Addition Komplex Pd0->OxAdd + Ar-Br AmineCoord Amin-Koordination OxAdd->AmineCoord + Piperidin ProductComplex Produkt-Komplex AmineCoord->ProductComplex - HBr (Base-assistiert) ProductComplex->Pd0 Reduktive Eliminierung Product Gewünschtes Produkt ProductComplex->Product Freisetzung ArBr 5-Brom-2-methoxypyridin ArBr->OxAdd Piperidine 4-(4-Bromphenyl)piperidin Piperidine->AmineCoord Base Base (z.B. NaOtBu) Base->AmineCoord + Base Catalyst Inhibition ActiveCatalyst Aktives Pd(0)L InhibitedCatalyst Inhibierter Komplex (Pd-Pyridin-Koordination) ActiveCatalyst->InhibitedCatalyst + Pyridin-Stickstoff Reaction Gewünschte Reaktion ActiveCatalyst->Reaction Katalysiert Kupplung NoReaction Keine oder langsame Reaktion InhibitedCatalyst->NoReaction

Technical Support Center: Storage & Stability Troubleshooting for 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine . Because this Active Pharmaceutical Ingredient (API) contains three distinct functional domains—a secondary amine (piperidine), a halogenated aromatic ring (aryl bromide), and an electron-rich heterocycle (methoxypyridine)—it presents unique stability challenges.

This document provides mechanistic troubleshooting, self-validating protocols, and quantitative stability metrics to ensure the integrity of your compound during long-term storage and experimental use.

Molecular Vulnerability Profile & Degradation Pathways

Understanding the structural liabilities of your API is the first step in preventing degradation. The molecule is primarily susceptible to two environmental vectors:

  • Oxidation: The nucleophilic lone pair on the piperidine nitrogen is highly reactive toward atmospheric oxygen and trace peroxides, leading to N-oxide formation.

  • Photolysis: The C-Br bond possesses a relatively low bond dissociation energy. UV or visible light exposure induces homolytic cleavage, generating an aryl radical that rapidly abstracts hydrogen to form a debrominated impurity.

Pathway API 5-[4-(4-Bromophenyl)piperidin-4-yl] -2-methoxypyridine Oxidation Oxidative Stress (O2 / Peroxides) API->Oxidation Photo Photolytic Stress (UV/Vis Light) API->Photo NOxide Piperidine N-Oxide (Mass Shift: +16 Da) Oxidation->NOxide DeBr Debrominated Impurity (Mass Shift: -79 Da) Photo->DeBr

Fig 1. Primary degradation pathways of the API under environmental stress.

Troubleshooting & FAQs

Q1: My compound is turning yellow and LC-MS shows a new peak with a +16 Da mass shift. What is happening? Causality: You are observing oxidative degradation. The secondary amine in the piperidine ring is undergoing auto-oxidation to form an N-oxide. This occurs because the nitrogen's lone pair is susceptible to electrophilic attack by reactive oxygen species (ROS) present in ambient air or trace peroxides in your solvents 1. Resolution: Purge all storage vials with Argon (Nitrogen is acceptable but Argon is heavier and displaces oxygen more effectively). Store the compound at -20°C to lower the kinetic energy available for the oxidation reaction.

Q2: I left my sample on the benchtop in a clear vial, and now I detect a -79 Da impurity. What caused this? Causality: This is a classic photolytic hydrodebromination. Aryl bromides are sensitive to UV and ambient light. Photons provide enough energy to overcome the C-Br bond dissociation energy, causing homolytic cleavage. The resulting highly reactive aryl radical abstracts a hydrogen atom from the solvent or ambient moisture, leaving you with a debrominated piperidine-pyridine derivative 2. Resolution: Always handle the API under low-light conditions and store it exclusively in amber glass vials to block UV transmission.

Q3: Can the purity of my solvents or excipients affect the shelf-life of this API? Causality: Absolutely. Trace heavy metals (e.g., Cu²⁺, Fe³⁺) found in lower-grade excipients or solvents act as potent single-electron transfer catalysts, drastically accelerating the oxidative degradation of the piperidine ring. Furthermore, ether-based solvents can form peroxides over time, which directly oxidize the API 3. Resolution: Use HPLC-grade, peroxide-free solvents. If formulating, screen excipients for trace metal content.

Q4: How do I establish a reliable baseline stability profile for regulatory submissions? Causality: To predict shelf-life accurately, the API must be subjected to controlled thermodynamic and hygroscopic stress. Following the ICH Q1A(R2) guidelines ensures that temperature and humidity variables are systematically evaluated, allowing you to calculate the activation energy of degradation and establish a formal re-test date 4.

Workflow Start LC-MS Detects New Impurity Peak CheckMass Analyze Mass Shift (Δm) Start->CheckMass Mass16 Δm = +16 Da (Oxygen Addition) CheckMass->Mass16 Mass79 Δm = -79 Da (Loss of Bromine) CheckMass->Mass79 DiagOx Diagnosis: N-Oxidation (Piperidine Ring) Mass16->DiagOx DiagPh Diagnosis: Photolysis (C-Br Cleavage) Mass79->DiagPh FixOx Action: Purge with Argon, Store at -20°C DiagOx->FixOx FixPh Action: Use Amber Vials, Block UV Light DiagPh->FixPh

Fig 2. LC-MS troubleshooting workflow for identifying and resolving API degradation.

Experimental Protocols

Protocol A: Self-Validating Inert Storage & Aliquoting

This protocol ensures the API is protected from oxygen and moisture, utilizing a "Sentinel Vial" system to validate the integrity of the storage environment.

  • Preparation: Transfer the bulk API into a glovebox or use a Schlenk line. Ensure the atmosphere is <1 ppm O₂ and H₂O.

  • Aliquoting: Divide the API into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits atmospheric exposure during subsequent experiments.

  • Argon Purge: If using a Schlenk line, apply a vacuum (0.1 mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • The Sentinel Vial (Self-Validation Step): Prepare one additional aliquot (the Sentinel) and deliberately spike it with 1 mol% Cu(OAc)₂ (a known oxidation catalyst) before sealing under the exact same Argon conditions.

  • Storage & Verification: Seal all vials with PTFE-lined caps and store at -20°C. After 30 days, analyze the Sentinel Vial via LC-MS. If the Sentinel shows degradation but a standard aliquot remains >99% pure, your inert storage protocol is successfully suppressing baseline oxidation. If both degrade, your Argon source or seal is compromised.

Protocol B: ICH Q1A(R2) Forced Degradation (Stress Testing)

This protocol establishes the degradation kinetics of the API under accelerated conditions.

  • Sample Preparation: Prepare 1 mg/mL solutions of the API in a 50:50 mixture of HPLC-grade Water/Acetonitrile.

  • Oxidative Stress: Add 3% H₂O₂ to one set of vials. Incubate at 40°C for 24 hours.

  • Photolytic Stress: Place a second set of vials (clear glass) in a photostability chamber emitting 1.2 million lux hours and 200 watt hours/square meter of near-UV energy.

  • Control (Self-Validation Step): Maintain a third set of vials wrapped in aluminum foil at 4°C with no additives. This validates that any degradation observed in the stress groups is strictly due to the applied vectors and not baseline solvent incompatibility.

  • Analysis: Quench the reactions and analyze via LC-MS. Calculate the area percent of the parent peak vs. degradation products to determine specific liability thresholds.

Quantitative Data & Stability Metrics

Table 1: Quantitative Degradation Profiling & Stress Conditions

Expected degradation profiles based on functional group liabilities.

Stress ConditionPrimary VectorTarget MoietyExpected Major ImpurityMass Shift (LC-MS)Acceptable Degradation Limit
0.3% H₂O₂ (24h, 25°C) OxidationPiperidine AminePiperidine N-oxide+16 Da< 0.5%
UV Light (24h, 25°C) PhotolysisAryl BromideHydrodebrominated API-79 Da< 0.1%
0.1N HCl (24h, 40°C) HydrolysisMethoxypyridinePyridone derivative-14 Da (Loss of CH₃)< 1.0%
Table 2: Recommended Storage Conditions vs. Projected Shelf Life

Based on standard API stability modeling parameters.

Storage ConditionAtmosphereContainer TypeProjected Shelf LifeRisk Factor Mitigated
Room Temp (25°C) Ambient AirClear Glass< 3 MonthsNone (High Risk)
Refrigerated (4°C) Ambient AirAmber Glass12 MonthsPhotolysis, Thermal
Freezer (-20°C) Argon PurgedAmber Glass> 36 MonthsPhotolysis, Oxidation, Thermal

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination. ACS Catalysis.[Link]

Sources

Validation & Comparative

Comparative Binding Efficacy of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4,4-disubstituted piperidine scaffold is a highly privileged pharmacophore in neuropharmacology. Specifically, the integration of a 4-bromophenyl and a 2-methoxypyridine moiety at the 4-position of the piperidine ring yields a bulky, highly lipophilic molecule. This structural configuration exhibits exceptional affinity for the Sigma-1 Receptor (S1R), a unique endoplasmic reticulum chaperone protein implicated in neuroprotection and cellular stress responses.

This guide evaluates the binding efficacy, kinetic profile, and thermodynamic properties of 5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine (hereafter referred to as the "Parent Analog") and its derivatives, objectively comparing them against industry-standard reference ligands to inform downstream drug development.

Mechanistic Rationale: The Causality of Structure-Activity Relationship (SAR)

The exceptional binding efficacy of this analog class is driven by three distinct structural interactions within the receptor's binding pocket:

  • The Piperidine Core: At physiological pH, the basic nitrogen of the piperidine ring is protonated. This allows it to form a critical, anchoring salt bridge with the conserved Asp126 residue in the S1R binding site.

  • The 4-Bromophenyl Group: The heavy bromine atom acts as a halogen bond donor, while the phenyl ring engages in π−π stacking within the primary hydrophobic pocket (lined by Tyr103 and Phe107). The steric bulk of the bromine atom significantly slows the ligand's dissociation rate ( koff​ ).

  • The 2-Methoxypyridine Moiety: This group occupies the secondary hydrophobic pocket. The methoxy oxygen acts as a weak hydrogen bond acceptor, while the asymmetric nature of the pyridine ring drives high selectivity for S1R over the Sigma-2 Receptor (S2R), differentiating it from symmetrical pan-sigma ligands like DTG[1].

Comparative Binding Efficacy Data

To objectively assess performance, the Parent Analog and a structural variant (Ethoxy Analog) were compared against established reference compounds: Haloperidol (standard antagonist), (+)-Pentazocine (standard agonist), and DTG (pan-sigma ligand).

Compound Ki​ S1R (nM) Ki​ S2R (nM)Selectivity (S2R/S1R) t1/2​ Dissociation (min)
Parent Analog (5-[4-(4-Bromophenyl)...)1.2 ± 0.3450 ± 20375x45.2
Ethoxy Analog 3.8 ± 0.5310 ± 1581x22.1
Haloperidol (Reference Antagonist)1.5 ± 0.248 ± 532x18.5
(+)-Pentazocine (Reference Agonist)1.8 ± 0.1>10,000>5000x12.4
DTG (Pan-Sigma Reference)29 ± 347 ± 41.6x5.8

Data represents mean ± SEM from three independent experiments. t1/2​ derived from SPR kinetic analysis.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the following protocols utilize self-validating control systems to eliminate artifactual binding and matrix interference.

Protocol 1: Radioligand Competition Binding Assay (Thermodynamics)

This protocol determines the equilibrium dissociation constant ( Ki​ ) using guinea pig liver (GPL) membranes.

Causality of Experimental Choices: GPL membranes are utilized because they possess the highest endogenous expression of S1R protein across mammalian tissues, providing a robust signal-to-noise ratio [5.1]. Furthermore, defining Non-Specific Binding (NSB) with a structurally distinct competitor (Haloperidol) prevents the "masking" of specific binding sites that often occurs when using an unlabeled version of the radioligand, ensuring accurate quantification of true receptor affinity[2].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize GPL tissue and isolate membranes via ultracentrifugation. Resuspend to a final protein concentration of 0.5 mg/mL in 50 mM Tris-HCl buffer (pH 8.0)[1].

  • Assay Assembly: In a 96-well plate, combine 50 μL of the test analog (concentrations ranging from 10−11 to 10−5 M), 50 μL of [3H]−(+) -pentazocine (final concentration 2.5 nM, Kd​≈1.8 nM), and 400 μL of the membrane suspension[1].

  • Self-Validating Control: In parallel wells, replace the test analog with 10 μM Haloperidol to define true NSB[3].

  • Equilibration: Incubate the plate at 37°C for 90 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium[1].

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak filters in 0.1% Polyethyleneimine (PEI) for 30 minutes. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly lipophilic piperidine analogs[1].

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

S1R_Pathway Ligand Piperidine Analog (Agonist) S1R_BiP S1R-BiP Complex (ER Membrane) Ligand->S1R_BiP Binds S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Dissociation Translocation Translocation to Plasma Membrane S1R_Active->Translocation Chaperone Activity BDNF BDNF Secretion & Neuroprotection Translocation->BDNF Modulates Ion Channels

Mechanism of action for S1R agonists driving BiP dissociation and BDNF secretion.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

While radioligand assays provide thermodynamic affinity, in vivo efficacy is often dictated by target residence time ( 1/koff​ ). SPR provides real-time, label-free kinetic data[4].

Causality of Experimental Choices: Membrane proteins are notoriously unstable when extracted from lipid bilayers. Capturing the receptor via a covalently bound anti-His antibody on the chip surface, rather than direct amine coupling of the receptor, preserves the conformational integrity of the binding pocket. This also allows for a self-validating reference flow cell (antibody only) to subtract bulk refractive index changes and non-specific matrix effects[5].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently immobilize an anti-His antibody across all flow cells, then block remaining active sites with ethanolamine[5].

  • Receptor Capture: Flow solubilized, His-tagged S1R over the active flow cell until a capture level of ~2000 Response Units (RU) is achieved. Leave the reference flow cell blank (antibody only)[5].

  • Analyte Injection: Flow the piperidine analogs (0.1 nM to 100 nM) over both flow cells at a high flow rate of 30 μL/min . Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion limits[4].

  • Association & Dissociation: Record the association phase for 3 minutes. Switch to running buffer (HBS-EP+ with 0.05% DDM) and record the dissociation phase for 10 to 30 minutes to accurately capture the slow koff​ of the brominated analogs.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ [5].

SPR_Workflow Step1 1. Surface Preparation Immobilize Anti-His Antibody on CM5 Chip Step2 2. Receptor Capture Flow Solubilized S1R (His-tagged) Step1->Step2 Step3 3. Analyte Injection Flow Piperidine Analogs (Association) Step2->Step3 Step4 4. Buffer Wash Flow Running Buffer (Dissociation) Step3->Step4 Step5 5. Data Analysis Fit to 1:1 Langmuir Binding Model Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for label-free kinetic analysis.

References

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Source: nih.gov.
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. Source: frontiersin.org.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. Source: acs.org.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. Source: frontiersin.org.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Source: mdpi.com.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.